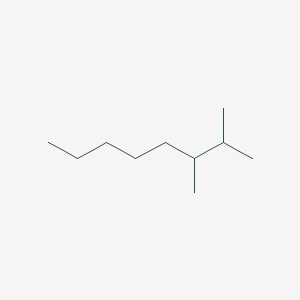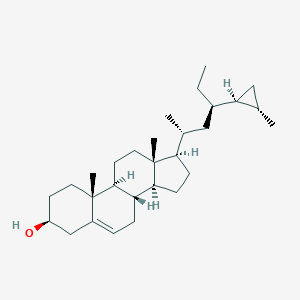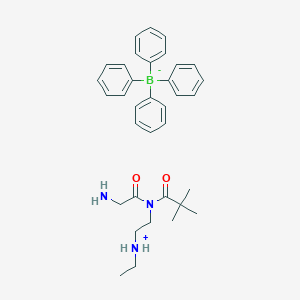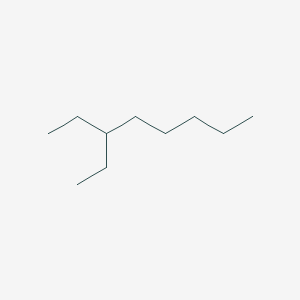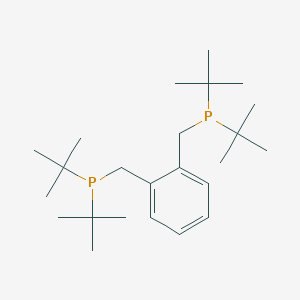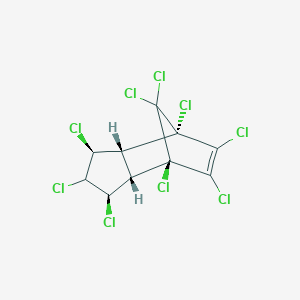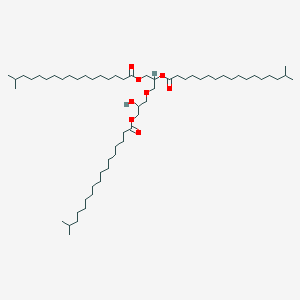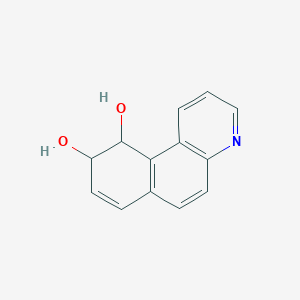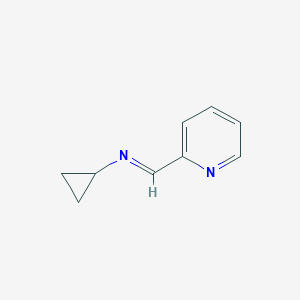
N-Cyclopropyl(2-pyridyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropyl(2-pyridyl)methanimine, also known as CPME, is a chemical compound that has been studied for its potential therapeutic applications. CPME belongs to the class of imines, which are organic compounds that contain a carbon-nitrogen double bond. In recent years, CPME has gained attention due to its unique properties and potential as a therapeutic agent.
Mécanisme D'action
N-Cyclopropyl(2-pyridyl)methanimine acts as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, N-Cyclopropyl(2-pyridyl)methanimine increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Effets Biochimiques Et Physiologiques
N-Cyclopropyl(2-pyridyl)methanimine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders. N-Cyclopropyl(2-pyridyl)methanimine has also been shown to improve mitochondrial function, which is important for energy production in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Cyclopropyl(2-pyridyl)methanimine in lab experiments is that it has a high degree of selectivity for MAO-B, which reduces the risk of unwanted side effects. However, one limitation is that N-Cyclopropyl(2-pyridyl)methanimine has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-Cyclopropyl(2-pyridyl)methanimine. One area of interest is the potential use of N-Cyclopropyl(2-pyridyl)methanimine in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new synthetic methods for N-Cyclopropyl(2-pyridyl)methanimine that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Cyclopropyl(2-pyridyl)methanimine and its potential as a therapeutic agent.
In conclusion, N-Cyclopropyl(2-pyridyl)methanimine is a promising compound that has potential therapeutic applications in treating neurological disorders. Its unique properties and mechanism of action make it a valuable tool for scientific research. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
N-Cyclopropyl(2-pyridyl)methanimine can be synthesized using various methods, including the reaction between cyclopropylamine and 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid or zinc chloride. The resulting product is then purified using column chromatography to obtain pure N-Cyclopropyl(2-pyridyl)methanimine.
Applications De Recherche Scientifique
N-Cyclopropyl(2-pyridyl)methanimine has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-Cyclopropyl(2-pyridyl)methanimine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models.
Propriétés
Numéro CAS |
121532-31-8 |
|---|---|
Nom du produit |
N-Cyclopropyl(2-pyridyl)methanimine |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-cyclopropyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6-8H,4-5H2 |
Clé InChI |
IKXXCWGFFYUSQP-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=CC=N2 |
SMILES canonique |
C1CC1N=CC2=CC=CC=N2 |
Synonymes |
Cyclopropanamine, N-(2-pyridinylmethylene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



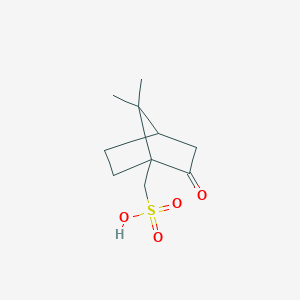
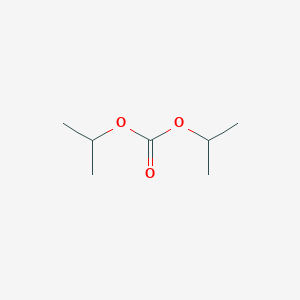
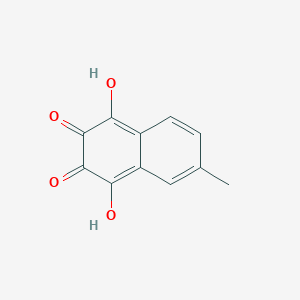
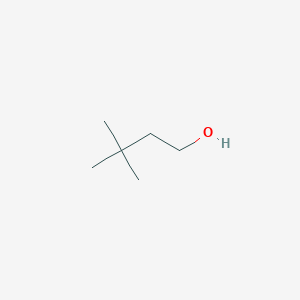
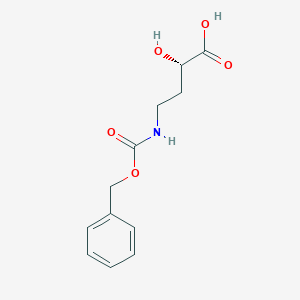
![3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B44107.png)
